Ethyl 2-ethylbenzoate Ethyl 2-ethylbenzoate
Brand Name: Vulcanchem
CAS No.: 56427-44-2
VCID: VC8379888
InChI: InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3
SMILES: CCC1=CC=CC=C1C(=O)OCC
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Ethyl 2-ethylbenzoate

CAS No.: 56427-44-2

Cat. No.: VC8379888

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethylbenzoate - 56427-44-2

Specification

CAS No. 56427-44-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name ethyl 2-ethylbenzoate
Standard InChI InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3
Standard InChI Key XSXVXSCMWUJXOS-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1C(=O)OCC
Canonical SMILES CCC1=CC=CC=C1C(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 2-ethylbenzoate belongs to the ester family, featuring a benzene ring substituted with two ethyl groups: one at the 2-position and another as part of the ester moiety. The molecular formula is C11_{11}H14_{14}O2_2, with a molecular weight of 178.23 g/mol. Key structural features include:

  • Benzene ring: Provides aromatic stability and influences reactivity.

  • 2-Ethyl substituent: Introduces steric hindrance and electronic effects, altering solubility and reaction kinetics compared to unsubstituted ethyl benzoate .

  • Ester functional group: Governs hydrolytic stability and susceptibility to enzymatic cleavage .

Table 1: Comparative Physicochemical Properties of Ethyl Benzoate and Ethyl 2-Ethylbenzoate

PropertyEthyl Benzoate Ethyl 2-Ethylbenzoate (Predicted)
Molecular FormulaC9_9H10_{10}O2_2C11_{11}H14_{14}O2_2
Molecular Weight150.17 g/mol178.23 g/mol
Boiling Point212°C~235–245°C*
Density (25°C)1.045 g/mL~1.01–1.03 g/mL*
Solubility in Water0.5 g/L<0.1 g/L*
LogP2.59~3.2–3.5*
*Predicted values based on structural analogs .

Synthetic Methodologies

Conventional Esterification

Ethyl 2-ethylbenzoate is typically synthesized via acid-catalyzed esterification of 2-ethylbenzoic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, though yields are moderate (50–70%) due to steric hindrance from the 2-ethyl group .

Reaction Mechanism:
2-Ethylbenzoic acid+EthanolH+Ethyl 2-ethylbenzoate+H2O\text{2-Ethylbenzoic acid} + \text{Ethanol} \xrightarrow{H^+} \text{Ethyl 2-ethylbenzoate} + \text{H}_2\text{O}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Ethyl benzoate derivatives exhibit distinct 1^1H NMR signals:

  • Ethyl benzoate :

    • δ 8.03–8.06 ppm (aromatic protons, 2H)

    • δ 4.38 ppm (ester CH2_2, 2H)

    • δ 1.41 ppm (ester CH3_3, 3H)

For ethyl 2-ethylbenzoate, the 2-ethyl group would introduce upfield shifts (~δ 1.2–1.4 ppm for CH3_3 and δ 2.5–2.7 ppm for CH2_2) due to increased electron density on the ring .

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands:

  • Ester C=O stretch: ~1720 cm1^{-1}

  • Aromatic C=C stretch: ~1600 cm1^{-1}

  • Ethyl C-H stretches: ~2850–2970 cm1^{-1}

Applications and Industrial Relevance

Flavor and Fragrance Industry

Ethyl benzoate is widely used as a synthetic flavorant (FEMA 2422) with fruity, minty notes . The 2-ethyl variant may offer enhanced volatility or novel aroma profiles, though specific studies are lacking.

Pharmaceutical Intermediates

Esters like ethyl 2-ethylbenzoate serve as precursors in drug synthesis. For example, benzoate esters are intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Polymer and Material Science

Expandable graphite-catalyzed esterification methods could enable scalable production of substituted benzoates for plasticizers or resin modifiers.

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